molecular formula C15H14F3N3O3 B2529196 1-(3-(1,2,4-Oxadiazol-3-yl)pyrrolidin-1-yl)-2-(4-(trifluoromethoxy)phenyl)ethanone CAS No. 2034275-79-9

1-(3-(1,2,4-Oxadiazol-3-yl)pyrrolidin-1-yl)-2-(4-(trifluoromethoxy)phenyl)ethanone

Cat. No.: B2529196
CAS No.: 2034275-79-9
M. Wt: 341.29
InChI Key: QEQCAEJDFKXWMP-UHFFFAOYSA-N
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Description

This compound features a pyrrolidine ring substituted at the 3-position with a 1,2,4-oxadiazole moiety and a 4-(trifluoromethoxy)phenyl group attached via an ethanone linker. The trifluoromethoxy group enhances lipophilicity and metabolic stability compared to non-fluorinated analogs .

Molecular Formula: C₁₅H₁₄F₃N₃O₃
Molecular Weight: 341.29 g/mol
Key Functional Groups:

  • 1,2,4-Oxadiazole (heterocyclic ring with N,O atoms)
  • Pyrrolidine (5-membered saturated amine ring)
  • Trifluoromethoxyphenyl (electron-withdrawing aromatic substituent)

Properties

IUPAC Name

1-[3-(1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl]-2-[4-(trifluoromethoxy)phenyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14F3N3O3/c16-15(17,18)24-12-3-1-10(2-4-12)7-13(22)21-6-5-11(8-21)14-19-9-23-20-14/h1-4,9,11H,5-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEQCAEJDFKXWMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1C2=NOC=N2)C(=O)CC3=CC=C(C=C3)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14F3N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the construction of the oxadiazole ring. One common approach is the cyclization of hydrazides with orthoesters to form the oxadiazole core

Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic conditions.

  • Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst.

  • Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Production of alcohols or amines.

  • Substitution: Introduction of various functional groups, leading to derivatives with different biological activities.

Scientific Research Applications

This compound has shown promise in several scientific research applications:

  • Chemistry: It serves as a versatile intermediate in the synthesis of other complex organic molecules.

  • Biology: Its biological activity has been explored in various assays, showing potential as a lead compound for drug development.

  • Medicine: Preliminary studies suggest its potential use in therapeutic applications, such as anti-inflammatory and anticancer agents.

  • Industry: Its unique properties make it suitable for use in the development of advanced materials and chemical sensors.

Mechanism of Action

This compound can be compared to other similar compounds, such as 1-(3-(1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)-2-(4-(trifluoromethyl)phenyl)ethanone and 1-(3-(1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)-2-(4-(trifluoromethoxy)phenyl)ethanol. These compounds share structural similarities but differ in their functional groups, leading to variations in their chemical properties and biological activities.

Comparison with Similar Compounds

Structural and Functional Group Analysis

Table 1: Key Structural Features and Physicochemical Properties
Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Notable Substituents
Target Compound C₁₅H₁₄F₃N₃O₃ 341.29 1,2,4-Oxadiazole, pyrrolidine, ethanone 4-(Trifluoromethoxy)phenyl
2-((5-Phenyl-1-(4-(trifluoromethoxy)phenyl)-1H-imidazol-2-yl)thio)-1-(pyrrolidin-1-yl)ethanone C₂₂H₂₀F₃N₃O₂S 447.50 Imidazole, thioether, pyrrolidine 4-(Trifluoromethoxy)phenyl, phenylthio
1-(4-(6-(1H-1,2,4-Triazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)-2-(3-(trifluoromethyl)phenyl)ethanone C₁₉H₁₈F₃N₇O 417.40 Piperazine, triazole, pyrimidine 3-(Trifluoromethyl)phenyl
2-[[5-(6-Chloropyridin-3-yl)-4-[3-(trifluoromethyl)phenyl]-1,2,4-triazol-3-yl]sulfanyl]-1-[3-(trifluoromethyl)phenyl]ethanone C₂₃H₁₄ClF₆N₅OS 563.90 Triazole, thioether, pyridine 6-Chloropyridyl, trifluoromethylphenyl

Key Observations :

  • Heterocyclic Rings: The target’s 1,2,4-oxadiazole differs from imidazoles and triazoles in electronic properties and hydrogen-bonding capacity.
  • Substituent Effects : The 4-(trifluoromethoxy)phenyl group in the target compound is less electron-withdrawing than the 3-(trifluoromethyl)phenyl group in ’s compound, which may influence aromatic interactions in biological systems .
  • Linker Diversity: The ethanone linker in the target is structurally simpler compared to thioether () or pyrimidine-piperazine () linkers, impacting conformational flexibility .

Key Observations :

  • IR Spectroscopy: The carbonyl stretch (~1705–1710 cm⁻¹) is consistent across ethanone derivatives, confirming the ketone functionality .
  • Synthetic Complexity: The target compound’s synthesis likely mirrors and , utilizing α-halogenated ketones for pyrrolidine-ethanone coupling . In contrast, sulfur-containing analogs () require additional steps for thioether formation .

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